molecular formula C28H20N2O6S4 B284794 N-benzoyl-N-{4-[benzoyl(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide

N-benzoyl-N-{4-[benzoyl(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide

Cat. No. B284794
M. Wt: 608.7 g/mol
InChI Key: NVCOMFRLWIMLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoyl-N-{4-[benzoyl(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide is a compound that belongs to the class of sulfonamides. It has been extensively studied for its potential use in the treatment of various diseases, including cancer. The compound is synthesized using a specific method and has been found to have several advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of N-benzoyl-N-{4-[benzoyl(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide involves the inhibition of the activity of certain enzymes and proteins involved in cell growth and inflammation. The compound has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been found to inhibit the activity of certain kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-benzoyl-N-{4-[benzoyl(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. The compound has also been found to reduce the production of inflammatory cytokines and inhibit the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

N-benzoyl-N-{4-[benzoyl(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide has several advantages and limitations for laboratory experiments. The compound is highly pure and yields are high with the optimized synthesis method. However, the compound is not very stable and requires careful handling and storage. The compound is also expensive and not widely available.

Future Directions

There are several future directions for the study of N-benzoyl-N-{4-[benzoyl(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide. One direction is to study the compound's potential use in the treatment of other diseases, such as autoimmune diseases. Another direction is to study the compound's mechanism of action in more detail, including its effects on specific cell signaling pathways. Additionally, the development of more stable and cost-effective synthesis methods for the compound would be beneficial for its widespread use in research.

Synthesis Methods

The synthesis method for N-benzoyl-N-{4-[benzoyl(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide involves the reaction of 2-thiophenesulfonamide with 4-nitrobenzoyl chloride followed by reduction of the resulting compound with sodium dithionite. The reduction product is then reacted with 4-[benzoyl(2-thienylsulfonyl)amino]phenylamine to obtain the final product. This method has been optimized for high yield and purity of the compound.

Scientific Research Applications

N-benzoyl-N-{4-[benzoyl(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide has been extensively studied for its potential use in the treatment of various diseases, including cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis. The compound has also been studied for its anti-inflammatory and anti-angiogenic properties. It has been found to inhibit the production of inflammatory cytokines and reduce the formation of new blood vessels.

properties

Molecular Formula

C28H20N2O6S4

Molecular Weight

608.7 g/mol

IUPAC Name

N-[4-[benzoyl(thiophen-2-ylsulfonyl)amino]phenyl]-N-thiophen-2-ylsulfonylbenzamide

InChI

InChI=1S/C28H20N2O6S4/c31-27(21-9-3-1-4-10-21)29(39(33,34)25-13-7-19-37-25)23-15-17-24(18-16-23)30(28(32)22-11-5-2-6-12-22)40(35,36)26-14-8-20-38-26/h1-20H

InChI Key

NVCOMFRLWIMLLC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)S(=O)(=O)C5=CC=CS5

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)S(=O)(=O)C5=CC=CS5

Origin of Product

United States

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